molecular formula C18H23N3OS B12236746 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide

2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide

Cat. No.: B12236746
M. Wt: 329.5 g/mol
InChI Key: QFRVATMVFAMFMM-UHFFFAOYSA-N
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Description

2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a methyl group and an isopropyl group, as well as a phenylethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide typically involves multiple steps One common method starts with the preparation of the pyrimidine ring, which can be synthesized through the cyclization of appropriate precursors under basic conditionsThe final step involves the acylation of the amine group with an acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to remove the sulfanyl group or to reduce other functional groups present in the molecule.

    Substitution: The pyrimidine ring can undergo substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrimidine ring .

Scientific Research Applications

2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-isopropyl-6-methylpyrimidin-4-ol: A hydroxypyrimidine with similar structural features.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Another pyrimidine derivative with potential biological activities.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C18H23N3OS

Molecular Weight

329.5 g/mol

IUPAC Name

2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanyl-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C18H23N3OS/c1-12(2)18-19-13(3)10-17(21-18)23-11-16(22)20-14(4)15-8-6-5-7-9-15/h5-10,12,14H,11H2,1-4H3,(H,20,22)

InChI Key

QFRVATMVFAMFMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)SCC(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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